Benzenebutanamide, alpha,gamma-dioxo-4-methoxy-N-2-thiazolyl-
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Overview
Description
Benzenebutanamide, alpha,gamma-dioxo-4-methoxy-N-2-thiazolyl- is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a methoxy group, and a benzenebutanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanamide, alpha,gamma-dioxo-4-methoxy-N-2-thiazolyl- typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzoyl chloride with thiazole-2-amine under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as oxidation and amide formation, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Benzenebutanamide, alpha,gamma-dioxo-4-methoxy-N-2-thiazolyl- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
Benzenebutanamide, alpha,gamma-dioxo-4-methoxy-N-2-thiazolyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Benzenebutanamide, alpha,gamma-dioxo-4-methoxy-N-2-thiazolyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and methoxy group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
- Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-2-thiazolyl-
- Benzenebutanamide, alpha,gamma-dioxo-4-ethoxy-N-2-thiazolyl-
- Benzenebutanamide, alpha,gamma-dioxo-4-chloro-N-2-thiazolyl-
Uniqueness
Benzenebutanamide, alpha,gamma-dioxo-4-methoxy-N-2-thiazolyl- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
130421-43-1 |
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Molecular Formula |
C14H12N2O4S |
Molecular Weight |
304.32 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2,4-dioxo-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C14H12N2O4S/c1-20-10-4-2-9(3-5-10)11(17)8-12(18)13(19)16-14-15-6-7-21-14/h2-7H,8H2,1H3,(H,15,16,19) |
InChI Key |
FMPONECMWSJOOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
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